molecular formula C8H9N3O B13107501 5-(Pyrimidin-5-yl)pyrrolidin-2-one

5-(Pyrimidin-5-yl)pyrrolidin-2-one

Cat. No.: B13107501
M. Wt: 163.18 g/mol
InChI Key: REKYVMBOIXSRET-UHFFFAOYSA-N
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Description

5-(Pyrimidin-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrimidin-5-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the condensation of pyrimidine derivatives with pyrrolidinone precursors. For instance, a solvent-involved multi-component reaction with sulfur ylides can be employed to construct pyrrolidin-5-one-2-carboxamides . Another method includes the selective synthesis via ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrolidinones, dihydropyrimidines, and various functionalized derivatives that can be further utilized in medicinal chemistry .

Scientific Research Applications

5-(Pyrimidin-5-yl)pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. For example, it may inhibit the activity of beta-secretase 1 (BACE1), an enzyme involved in the proteolytic processing of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyrimidin-5-yl)pyrrolidin-2-one stands out due to its fused pyrimidine ring, which imparts unique electronic and steric properties. This enhances its binding affinity and selectivity towards specific biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-pyrimidin-5-ylpyrrolidin-2-one

InChI

InChI=1S/C8H9N3O/c12-8-2-1-7(11-8)6-3-9-5-10-4-6/h3-5,7H,1-2H2,(H,11,12)

InChI Key

REKYVMBOIXSRET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CN=CN=C2

Origin of Product

United States

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